molecular formula C15H20N2O2S B2656839 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 2253630-13-4

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2656839
CAS No.: 2253630-13-4
M. Wt: 292.4
InChI Key: UCDACJNKZVSTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (CAS 2253630-13-4) is a high-purity chemical compound supplied for advanced pharmacological and oncological research. With a molecular formula of C15H20N2O2S and a molecular weight of 292 Da, this molecule features a pyrrolidin-2-one (2-oxopyrrolidine) moiety, a pharmacophore known for its significance in medicinal chemistry . The compound's structure includes hydrogen bond acceptor and donor counts of 2 and 1, respectively, and a polar surface area of 49 Ų, which can influence its bioavailability and binding affinity . Scientific investigations into structurally related compounds containing the 4-(2-oxopyrrolidin-1-yl)phenyl group have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, with activities observed in the nanomolar to micromolar range . These related analogs function as antimicrotubule agents that selectively target the colchicine-binding site (C-BS) on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis in cancer cells . This mechanism makes derivatives of this chemical class promising candidates for the development of novel anticancer therapeutics. This product is intended for research purposes only, specifically for in vitro studies aimed at exploring new oncological pathways and evaluating potential antimitotic agents. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order this compound from multiple suppliers with various pack sizes, including 50 mg and 100 mg, and a typical purity of 95% or higher .

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-20-11-9-14(18)16-12-5-7-13(8-6-12)17-10-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDACJNKZVSTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the ethylsulfanyl group: This can be achieved by reacting an appropriate thiol with an ethylating agent under basic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of a suitable amine precursor with a carbonyl compound.

    Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfanyl group and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Molecular Formula Source
3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide Ethylsulfanyl, 2-oxopyrrolidin-1-ylphenyl Amide, pyrrolidinone, thioether C₁₅H₂₀N₂O₂S Main Compound
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl, piperidin-sulfonylphenyl Amide, sulfonamide, thioether C₂₀H₂₄N₂O₃S₂
2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Indol-3-yl, phenylthiazol-2-yl Amide, thiazole, indole C₂₀H₁₈N₄OS
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide 4-chlorophenylsulfanyl, dimethylphenyl-sulfamoylphenyl Amide, sulfamoyl, chloro-substituted aryl C₂₃H₂₂ClN₃O₃S₂
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolinyl, pyridinyl-sulfamoylphenyl Sulfamoyl, isoindolinone C₂₄H₂₃N₅O₅S

Structural and Functional Analysis

a) Sulfanyl Group Variations
  • Ethylsulfanyl (Main Compound) : Offers moderate hydrophobicity (logP ~2.5 estimated) and metabolic stability compared to bulkier arylthio groups.
  • Phenylsulfanyl : Increased hydrophobicity (logP ~3.8) enhances membrane permeability but may reduce aqueous solubility. The aromatic ring could participate in π-π stacking with target proteins.
  • However, it may increase toxicity risks.
b) Aromatic/ Heterocyclic Substituents
  • 2-Oxopyrrolidin-1-ylphenyl (Main Compound): The pyrrolidinone ring acts as a hydrogen bond acceptor, favoring interactions with serine or aspartate residues in enzymes. Its 5-membered structure provides moderate conformational flexibility.
  • Phenylthiazol-2-yl : Thiazole’s nitrogen atoms enable hydrogen bonding, while the phenyl group enhances hydrophobic enclosure (a key factor in binding affinity per Glide XP scoring ).

Physicochemical and Pharmacokinetic Properties

Property Main Compound 3-Phenylsulfanyl Analog 4-Chlorophenylsulfanyl Analog
Molecular Weight (g/mol) 292.4 436.6 500.1
Calculated logP ~2.5 ~3.8 ~4.2
Hydrogen Bond Acceptors 4 6 7
Key Solubility Factors Moderate (amide/pyrrolidinone) Low (high logP) Very low (chloro + sulfamoyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.